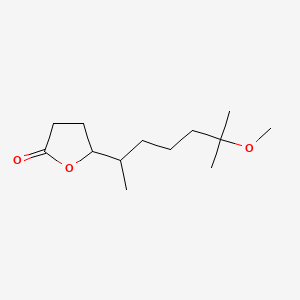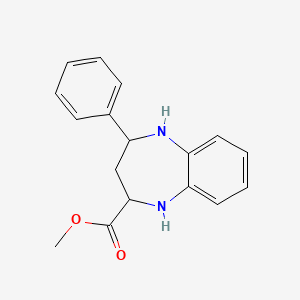
Benzeneacetaldehyde, ar,alpha-diethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-(ar-Ethylphenyl)butyraldehyde is typically synthesized through the reaction of styrene and butyraldehyde . The specific steps involve:
- Mixing styrene and butyraldehyde in the presence of a catalyst.
- Heating the mixture to facilitate the reaction.
- Purifying the resulting product to obtain 2-(ar-Ethylphenyl)butyraldehyde.
Industrial Production Methods: Industrial production of 2-(ar-Ethylphenyl)butyraldehyde follows similar synthetic routes but on a larger scale. The process involves:
- Using industrial-grade reactants and catalysts.
- Employing large-scale reactors to handle the increased volume.
- Implementing purification techniques such as distillation to ensure product purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(ar-Ethylphenyl)butyraldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo substitution reactions where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Various reagents can be used depending on the desired substitution, such as Grignard reagents for forming alcohols.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used
Applications De Recherche Scientifique
2-(ar-Ethylphenyl)butyraldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Widely used in the fragrance and flavor industry to impart specific aromas and flavors to products.
Mécanisme D'action
The mechanism of action of 2-(ar-Ethylphenyl)butyraldehyde involves its interaction with various molecular targets. It can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways and molecular targets depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
Benzeneacetaldehyde: Similar structure but lacks the ethyl side chain.
Phenylacetaldehyde: Similar structure but with a different substitution pattern on the aromatic ring.
Uniqueness: 2-(ar-Ethylphenyl)butyraldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications, particularly in the fragrance and flavor industry .
Propriétés
Numéro CAS |
68228-11-5 |
|---|---|
Formule moléculaire |
C12H16O |
Poids moléculaire |
176.25 g/mol |
Nom IUPAC |
2-(3-ethylphenyl)butanal |
InChI |
InChI=1S/C12H16O/c1-3-10-6-5-7-12(8-10)11(4-2)9-13/h5-9,11H,3-4H2,1-2H3 |
Clé InChI |
MNQKBKLEKUBHOG-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=CC=C1)C(CC)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



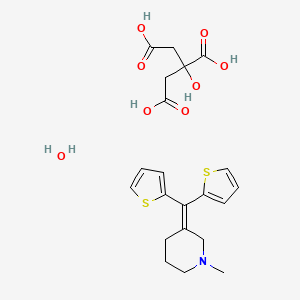


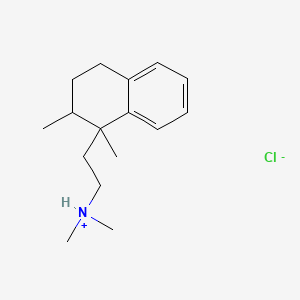
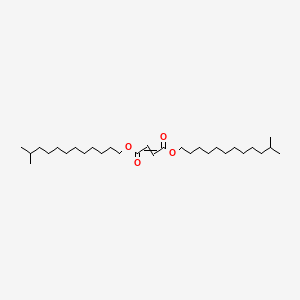

![dilithium;2-[(1-anilino-1,3-dioxobutan-2-yl)diazenyl]-4-azanidylsulfonylphenolate;cobalt(2+)](/img/structure/B13766685.png)

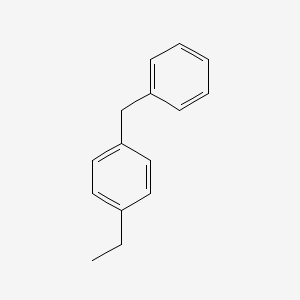
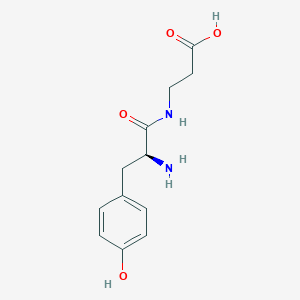
![[1,1-Biphenyl]-2-carboxylic acid,3-ethyl-](/img/structure/B13766720.png)
